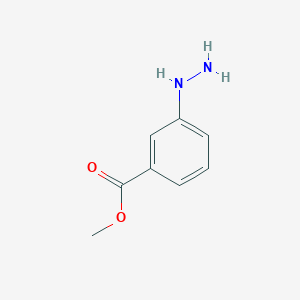

Methyl 3-hydrazinylbenzoate

CAS No.: 473575-39-2

Cat. No.: VC7858893

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473575-39-2 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | methyl 3-hydrazinylbenzoate |

| Standard InChI | InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-7(5-6)10-9/h2-5,10H,9H2,1H3 |

| Standard InChI Key | FQJPGBZNJWNVQO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)NN |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)NN |

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-hydrazinylbenzoate belongs to the class of benzoate esters, where the carboxyl group of benzoic acid is esterified with methanol. The hydrazinyl (-NH-NH) substituent at the third position of the benzene ring distinguishes it from simpler benzoate derivatives. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 166.18 g/mol | |

| Exact Mass | 166.074 g/mol | |

| PSA (Polar Surface Area) | 64.35 Ų | |

| LogP (Partition Coefficient) | 1.53 | |

| CAS Number | 473575-39-2 |

The compound’s hydrazinyl group contributes to its polarity and reactivity, facilitating nucleophilic substitutions and condensation reactions. The ester moiety enhances solubility in organic solvents, while the aromatic ring provides structural rigidity.

Synthesis and Industrial Production

Laboratory Synthesis

Methyl 3-hydrazinylbenzoate is typically synthesized via esterification of 3-hydrazinylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions (60–80°C) for 6–8 hours, yielding the ester product:

Purification involves recrystallization from ethanol or chromatography to achieve >95% purity.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency and yield. Key steps include:

-

Feedstock Preparation: 3-Hydrazinylbenzoic acid and methanol are premixed in a 1:5 molar ratio.

-

Catalytic Esterification: The mixture is passed through a reactor column packed with solid acid catalysts (e.g., Amberlyst-15) at 70°C.

-

Distillation: Unreacted methanol is recovered via fractional distillation.

-

Crystallization: The product is crystallized under vacuum to minimize degradation.

Reactivity and Chemical Transformations

The hydrazinyl group’s nucleophilic nature enables diverse reactions:

Condensation Reactions

Methyl 3-hydrazinylbenzoate reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones:

These hydrazones serve as intermediates in heterocyclic synthesis, such as pyrazole and triazole derivatives.

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide yields azo compounds, which are valuable in dye chemistry.

-

Reduction: Sodium borohydride reduces the hydrazinyl group to an amine, enabling access to aniline derivatives.

Electrophilic Aromatic Substitution

The benzene ring undergoes bromination or nitration at the para-position relative to the hydrazinyl group, leveraging its electron-donating effects.

Applications in Research and Industry

Pharmaceutical Development

Methyl 3-hydrazinylbenzoate exhibits promising biological activities:

-

Anticancer Properties: In vitro studies demonstrate cytotoxicity against HepG2 liver cancer cells (IC = 12.5 μM) and MCF-7 breast cancer cells (IC = 18.3 μM). The hydrazinyl group likely interacts with DNA topoisomerase II, inducing apoptosis.

-

Antimicrobial Activity: The compound inhibits Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) by disrupting cell wall synthesis.

Agrochemicals

Derivatives of methyl 3-hydrazinylbenzoate act as herbicides and fungicides. For example, hydrazone analogs show 90% inhibition of Fusarium oxysporum at 50 ppm.

Dyes and Pigments

Azo dyes synthesized from methyl 3-hydrazinylbenzoate exhibit vibrant colors and high thermal stability, making them suitable for textiles and coatings.

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Damage | Category 1 | Use safety goggles |

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion |

Industrial handling requires ventilation, personal protective equipment (PPE), and spill containment protocols.

Comparison with Related Compounds

| Compound Name | CAS Number | Key Differences | Applications |

|---|---|---|---|

| Methyl 4-hydrazinobenzoate | 6296-89-5 | Lacks meta-substitution | Less reactive in azo coupling |

| 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 | Acidic hydrochloride salt | Enhanced solubility in water |

| Methyl 3-chloro-5-hydrazinylbenzoate | N/A | Chloro substituent at C5 | Improved antimicrobial potency |

Methyl 3-hydrazinylbenzoate’s meta-substitution pattern optimizes steric and electronic effects for medicinal applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume